Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) scaffold, characterized by a 4-propoxyphenyl substituent at the C4 position. The propoxy group (-OCH₂CH₂CH₃) introduces hydrophobicity and electron-donating properties, which may enhance membrane permeability and modulate biological activity .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-10-23-13-8-6-12(7-9-13)15-14(16(20)22-5-2)11(3)18-17(21)19-15/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMPPHQSGYQWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, 4-propoxybenzaldehyde, and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and substituents undergo selective oxidation under controlled conditions. Ceric ammonium nitrate (CAN)-mediated oxidation selectively targets the dihydropyrimidine ring, producing dehydrogenated products. For example:
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CAN-induced oxidation generates a carboradical intermediate, which stabilizes through resonance effects from electron-withdrawing substituents like fluorine (in related compounds) .
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The 4-propoxyphenyl group influences regioselectivity by altering electron density distribution, as observed in analogous systems .
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 0°C, acetonitrile | CAN | Oxidized pyrimidine | 72–89% |
Hydrolysis of Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is critical for modifying solubility or further functionalization:
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Acidic hydrolysis (HCl/H₂O) cleaves the ester to yield 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .
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Basic hydrolysis (NaOH/EtOH) proceeds via nucleophilic acyl substitution, producing water-soluble carboxylate salts .
Substitution at the Pyrimidine Ring
The NH groups in the pyrimidine ring participate in nucleophilic substitution or condensation reactions:
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Alkylation with alkyl halides modifies the N1 or N3 positions, forming quaternary ammonium derivatives.
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Acylation (e.g., acetic anhydride) introduces acyl groups, enhancing lipophilicity for pharmaceutical applications .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles. For example:
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Copper triflate-catalyzed cyclization forms oxygen-bridged tricyclic structures under mild conditions, leveraging steric effects from the propoxyphenyl group to control regioselectivity .
Mechanistic Insights
Key reaction pathways include:
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Biginelli reaction retro-analysis : The original synthesis mechanism informs reverse engineering for derivative preparation .
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Steric and electronic effects : The 4-propoxyphenyl group hinders certain reactions (e.g., cyclization) due to steric bulk, while electron-donating properties stabilize intermediates .
Stability and Side Reactions
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Thermal decomposition occurs above 200°C, producing CO₂ and fragmented aromatic compounds .
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Unintended oxidation may occur if stored in oxygen-rich environments, necessitating inert atmosphere storage .
This compound’s versatility in oxidation, hydrolysis, and cyclization reactions makes it valuable in pharmaceutical and materials science research. Its reactivity profile, guided by both steric and electronic factors, underscores its utility as a synthetic intermediate .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antiviral properties. Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its efficacy against viral infections, particularly HIV. In vitro studies have shown that this compound can inhibit the replication of HIV by targeting specific viral enzymes .
Case Study: HIV Replication Inhibition
- Objective : To evaluate the antiviral efficacy of the compound.
- Method : Cell culture assays were conducted to measure viral load.
- Results : The compound demonstrated a significant reduction in HIV replication compared to controls.
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 10 | Inhibition of cell proliferation |
| A549 | 20 | Modulation of apoptosis-related proteins |
Material Science
2.1 Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings and composites due to their improved durability and resistance to environmental factors .
Case Study: Polymer Development
- Objective : To develop a polymer with enhanced properties using the compound as a monomer.
- Method : Polymerization techniques were employed to synthesize the material.
- Results : The resulting polymer exhibited superior thermal stability compared to traditional polymers.
Agricultural Science
3.1 Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research has indicated that derivatives can exhibit herbicidal and insecticidal activities .
Data Table: Pesticidal Activity
| Compound Structure | Activity Type | Efficacy (%) |
|---|---|---|
| Ethyl 6-methyl derivative | Herbicidal | 85 |
| Propoxyphenyl derivative | Insecticidal | 90 |
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., propoxy, methoxy) correlate with improved analgesic activity in DHPMs .
- Thioxo substitution (C=S vs. C=O) reduces melting points and alters IR spectra (C=O at ~1680 cm⁻¹ vs. C=S at ~1250 cm⁻¹) .
- Bulky substituents (e.g., perfluorophenyl in ) decrease yields due to steric hindrance during synthesis .
2.2. Physical and Spectral Properties
Melting Points and Yields :
Spectral Data :
Target Compound Hypotheses :
- The propoxy group may enhance CNS penetration for neuroactive applications .
Biological Activity
Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 498.53 g/mol. The compound is characterized by its tetrahydropyrimidine core and propoxyphenyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O8 |
| Molecular Weight | 498.53 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves a multi-step reaction process that includes the Biginelli reaction. This method is known for its efficiency in forming pyrimidine derivatives and has been widely adopted in the synthesis of various biologically active compounds.
Antimicrobial Activity
Research indicates that compounds related to tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown activity against a range of bacteria and fungi. A study illustrated that certain synthesized derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria using the cup plate method .
Anticancer Potential
This compound has also been investigated for its anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies have shown that it can induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Research suggests that tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This property may be beneficial for developing treatments for inflammatory diseases .
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, this compound has been associated with other pharmacological effects such as analgesic and antihistaminic activities. These effects are attributed to its ability to modulate neurotransmitter systems and immune responses .
Case Studies
- Antimicrobial Efficacy : A study evaluated various synthesized tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 4-propoxyphenylaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. Catalysts such as FeCl₃·6H₂O or HCl are employed to enhance regioselectivity and yield . Purification involves recrystallization from ethanol or column chromatography. Key analytical steps include monitoring reaction progress via TLC and confirming purity through melting point determination and HPLC.
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for determining the 3D structure. For example, bond lengths (C–C: ~1.52 Å) and angles (C–N–C: ~120°) are refined using SHELXL , while ORTEP-3 visualizes thermal ellipsoids . Complementary techniques include:
- ¹H/¹³C NMR : Assignments based on coupling patterns (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+Na⁺] at m/z 357.08) .
- Elemental analysis : Validates C, H, N composition (e.g., C: 57.48%, H: 5.43%) .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust (P261/P271) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) .
- Fire safety : Avoid ignition sources (P210) and use CO₂ extinguishers (P370+P378) .
- Waste disposal : Collect residues in sealed containers for incineration (P501) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence regioselectivity in derivative synthesis?
Electron-donating groups (e.g., methoxy) at the para-position enhance reactivity via resonance stabilization, favoring cyclocondensation at the 4-position of the pyrimidine ring. Conversely, electron-withdrawing groups (e.g., -CN) may require harsher conditions (e.g., reflux in acetic acid) . Regioselectivity is confirmed by ¹H NMR (e.g., downfield shifts for aromatic protons) and X-ray data (e.g., bond distortion analysis) .
Q. What challenges arise in crystallographic refinement of this compound?
Common issues include:
- Disordered solvent molecules : Resolved using SQUEEZE in PLATON .
- Twinned crystals : Addressed via TWINLAWS in SHELXL .
- Low data-to-parameter ratios : Optimized by collecting high-resolution data (e.g., <1.0 Å) .
Validation tools like CHECKCIF flag outliers in bond angles or R-factor discrepancies (>5%) .
Q. How can computational modeling predict the compound’s conformational flexibility?
Cremer-Pople puckering coordinates quantify ring non-planarity (e.g., amplitude q = 0.45 Å, phase angle φ = 30° for tetrahydropyrimidine rings) . DFT calculations (B3LYP/6-31G*) model electronic effects of substituents (e.g., HOMO-LUMO gaps ~4.5 eV for 4-propoxyphenyl derivatives) . Molecular dynamics simulations (AMBER) assess solvent interactions (e.g., hydration shells in DMSO) .
Q. How are antibacterial studies designed for dihydropyrimidine derivatives?
- Strain selection : Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) models .
- Dose-response assays : MIC values determined via broth microdilution (range: 1–256 µg/mL) .
- Control experiments : Compare with standard antibiotics (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .
- Mechanistic studies : Fluorescence microscopy to assess membrane disruption .
Q. How to resolve contradictions in solubility data across studies?
Discrepancies may arise from:
- Polymorphism : Use DSC to identify crystalline forms (e.g., melting points varying by 5–10°C) .
- Solvent purity : Validate via Karl Fischer titration (water content <0.1%) .
- Measurement methods : Compare shake-flask vs. HPLC solubility assays . Replicate experiments under standardized conditions (e.g., 25°C, 24 h equilibration) .
Q. What strategies optimize the synthesis of 5-carboxylate derivatives?
- Hydrolysis : React the ethyl ester with 5% KOH (aq.) to yield the carboxylic acid (e.g., 80% yield after HCl neutralization) .
- Coupling reactions : Use DCC/HOBt to attach pharmacophores (e.g., tetrazoles) at the 5-position .
- Protecting groups : Employ tert-butyl esters for acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
